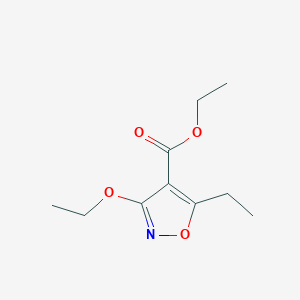
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate, also known as EEIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of isoxazole carboxylates and has a molecular weight of 223.26 g/mol. In
Scientific Research Applications
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been used in various scientific research applications such as the synthesis of new isoxazole derivatives, anti-inflammatory agents, and as a building block for the synthesis of biologically active molecules. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been used as a precursor to synthesize new compounds with potential anticancer and antifungal activities.
Mechanism of Action
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in the production of inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has anti-inflammatory, analgesic, and antipyretic effects. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has been reported to reduce the levels of inflammatory mediators such as prostaglandins, cytokines, and chemokines. Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, one limitation of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in scientific research. One potential direction is the synthesis of new isoxazole derivatives with improved anti-inflammatory and analgesic activities. Another direction is the development of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate-based compounds with potential anticancer and antifungal activities. Additionally, further studies are needed to investigate the potential side effects and toxicity of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate in vivo.
Conclusion:
In conclusion, Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate is a promising compound with potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a valuable tool for studying the mechanisms of inflammation and pain. Further research is needed to fully explore the potential applications of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate and its derivatives in various fields of science.
Synthesis Methods
The synthesis of Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate involves the reaction of ethyl acetoacetate with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate. This method has been reported to yield a high purity product with a yield of 75%.
properties
CAS RN |
154229-55-7 |
|---|---|
Product Name |
Ethyl 3-ethoxy-5-ethylisoxazole-4-carboxylate |
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 3-ethoxy-5-ethyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H15NO4/c1-4-7-8(10(12)14-6-3)9(11-15-7)13-5-2/h4-6H2,1-3H3 |
InChI Key |
UYKXWENOBNSZMZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
Canonical SMILES |
CCC1=C(C(=NO1)OCC)C(=O)OCC |
synonyms |
4-Isoxazolecarboxylicacid,3-ethoxy-5-ethyl-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)

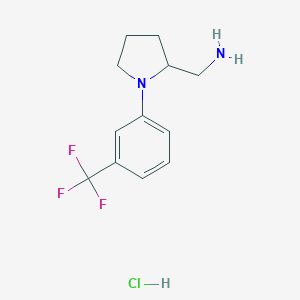

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)


![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)

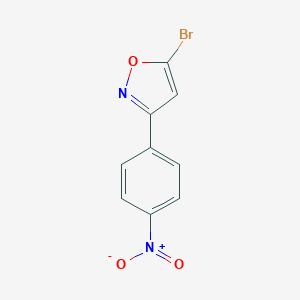
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
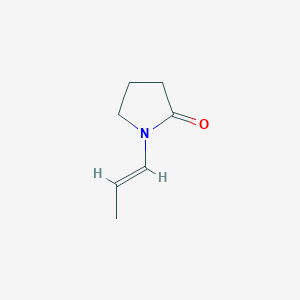
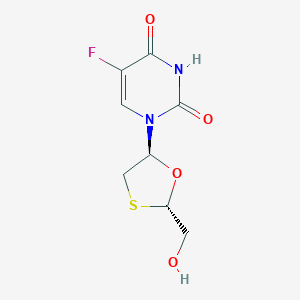
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)